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molecular formula C10H13NO2 B1581097 N-(4-Methoxy-2-methylphenyl)acetamide CAS No. 31601-41-9

N-(4-Methoxy-2-methylphenyl)acetamide

Cat. No. B1581097
M. Wt: 179.22 g/mol
InChI Key: AYRUKGQCGNNMLA-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

Acetic anhydride (50 ml) was added dropwise to a solution of 4-methoxy-2-methylaniline (49.7 g, 360mmol) in DMA (200 ml) at 5° C. and the mixture stirred for 4.5 hours at ambient temperature. The solvent was removed by evaporation and the resulting solid washed with water and dried under vacuum to give N-(4-methoxy-2-methylphenyl)acetamide (57.3 g, 88%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([CH3:17])[CH:11]=1>CC(N(C)C)=O>[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:1](=[O:3])[CH3:2])=[C:12]([CH3:17])[CH:11]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
49.7 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 4.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
WASH
Type
WASH
Details
the resulting solid washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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